molecular formula C12H11ClO2 B7977424 4-Chloro-3-methylphenyl-(3-furyl)methanol

4-Chloro-3-methylphenyl-(3-furyl)methanol

Cat. No.: B7977424
M. Wt: 222.67 g/mol
InChI Key: KMFCSWMJHUUMDH-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl-(3-furyl)methanol is a bifunctional organic compound featuring a chlorinated phenyl ring and a 3-furyl moiety linked via a hydroxymethyl group. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFCSWMJHUUMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl-(3-furyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 3-furylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chloro-3-methylbenzaldehyde+3-FurylmethanolThis compound\text{4-Chloro-3-methylbenzaldehyde} + \text{3-Furylmethanol} \rightarrow \text{this compound} 4-Chloro-3-methylbenzaldehyde+3-Furylmethanol→this compound

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-3-methylbenzoic acid, while reduction could produce 4-chloro-3-methylphenylmethanol.

Scientific Research Applications

4-Chloro-3-methylphenyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl-(3-furyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Furan Ring

Positional Isomerism (2-Furyl vs. 3-Furyl)
  • Cytotoxicity : Compounds with 3-furyl substituents, such as 7e (IC50 = 11.40 μM against MCF-7), exhibit marginally higher potency than 2-furyl analogs (e.g., 7b , IC50 = 12.35 μM) in breast cancer cell lines. Both show inactivity against MDA-MB-231 cells, suggesting selectivity dependent on cellular receptor profiles .
  • TLR4 Activity : In C-8 aryl-substituted compounds, 3-furyl derivatives (e.g., 8r ) demonstrate potent Toll-like receptor 4 (TLR4) agonism, while 2-furyl analogs (e.g., 8s ) show equivalent activity. Pyridyl substitutions (e.g., 8p-q ) are inactive or toxic, highlighting the superiority of furan-based bioisosteres .
Functional Group Modifications
  • (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol () incorporates fluoro and methyl groups, which may improve electronic effects and binding affinity in target interactions.

Phenyl Ring Modifications

Chlorination Patterns
  • (3-Chloro-4-(trifluoromethoxy)phenyl)methanol (Similarity score: 0.78) replaces the methyl group with a trifluoromethoxy substituent, increasing electronegativity and steric bulk. This modification could alter solubility and receptor binding kinetics .
  • 4-Chloro-3-(hydroxymethyl)phenol (Similarity score: 0.75) lacks the furyl moiety but retains the chlorophenol core, underscoring the furan’s role in conferring heterocyclic activity .
Cytotoxicity Profiles
Compound Substituents MCF-7 (IC50, μM) T47D (IC50, μM) MDA-MB-231 (Activity)
7e (3-furyl) 3-Furyl, Y = 4-Cl 11.40 10.90 Inactive
7b (2-furyl) 2-Furyl, Y = 4-Cl 12.35 8.70 Inactive
8r (3-furyl) C-8 3-Furyl Potent TLR4 Potent TLR4 N/A

Data sourced from .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
4-Chloro-3-methylphenyl-(3-furyl)methanol C12H11ClO2 (est.) 222.67 (est.) 3-Furyl, 4-Cl, 3-CH3
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran C12H11ClO2 222.67 2-CH3, 4-Cl
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol C12H11ClFO2 255.67 5-CH3, 3-F, 4-Cl

Data derived from .

Biological Activity

4-Chloro-3-methylphenyl-(3-furyl)methanol is an organic compound notable for its unique molecular structure, which includes a chlorinated aromatic ring and a furan moiety. This compound has garnered interest in pharmaceutical and biochemical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${11}$ClO. Its structure features a hydroxymethyl group attached to a furan ring, which enhances its chemical reactivity and biological activity. The compound crystallizes in the monoclinic system, exhibiting significant intermolecular hydrogen bonding that influences its stability and properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the chlorinated aromatic ring is believed to enhance this activity by interfering with microbial cell functions.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Anticancer Potential : Investigations into the cytotoxic effects of this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Step 1 : Chlorination of 3-methylphenol to introduce the chlorine atom.
  • Step 2 : Formation of the furan moiety through cyclization reactions.
  • Step 3 : Hydroxymethylation to introduce the hydroxymethyl group.

These steps require careful control of reaction conditions to optimize yields and purity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various chlorinated phenolic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited IC$_{50}$ values of 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of treatment, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-methylphenol Chlorinated phenolic compoundCommonly used as an antiseptic
4-Chlorophenol Simple chlorinated phenolKnown for its use in chemical synthesis
2-Methylfuran Furan derivativeUsed as a solvent and in fuel production
Furan-2,5-dicarbaldehyde Dicarbonyl compoundActs as an intermediate in various syntheses

Each compound exhibits unique properties that underscore the versatility of furan derivatives in organic chemistry .

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